molecular formula C18H21F3N4O2 B11186047 3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11186047
M. Wt: 382.4 g/mol
InChI Key: PHOKGHAUNQCJJP-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyethyl group, and a dimethyl substitution on the pyrimido-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, including the formation of the pyrimido-triazinone core and the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Pyrimido-triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrimido-triazinone core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using dimethyl sulfate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can occur at the pyrimido-triazinone core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethyl and methoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation Products: Aldehydes, ketones, and carboxylic acids.

    Reduction Products: Dihydro and tetrahydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its trifluoromethyl group is particularly interesting for enhancing biological activity and metabolic stability.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities. The presence of the trifluoromethyl group can enhance the compound’s pharmacokinetic properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers, coatings, and specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxyethyl and dimethyl groups can modulate the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. This makes it distinct from similar compounds and potentially more effective in various applications.

Properties

Molecular Formula

C18H21F3N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H21F3N4O2/c1-12-13(2)22-17-24(15-6-4-5-14(9-15)18(19,20)21)10-23(7-8-27-3)11-25(17)16(12)26/h4-6,9H,7-8,10-11H2,1-3H3

InChI Key

PHOKGHAUNQCJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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